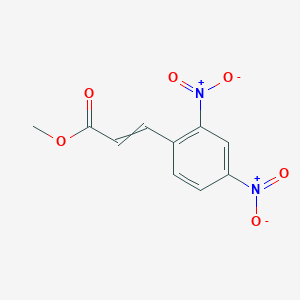
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate is an organic compound with the molecular formula C10H8N2O6 It is characterized by the presence of a dinitrophenyl group attached to a propenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate typically involves the esterification of 2,4-dinitrophenylacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of nitro groups with other functional groups.
科学的研究の応用
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Methyl 3-(2,4-dinitrophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and proteins. The dinitrophenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of protein function. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate: Known for its antioxidant properties.
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Methyl 3-(2,4-dinitrophenyl)prop-2-enoate is unique due to the presence of two nitro groups, which impart distinct chemical reactivity and biological activity. This makes it particularly useful in applications requiring specific interactions with biological molecules.
特性
CAS番号 |
441787-11-7 |
|---|---|
分子式 |
C10H8N2O6 |
分子量 |
252.18 g/mol |
IUPAC名 |
methyl 3-(2,4-dinitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8N2O6/c1-18-10(13)5-3-7-2-4-8(11(14)15)6-9(7)12(16)17/h2-6H,1H3 |
InChIキー |
VBJBIPGWRSWOLJ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


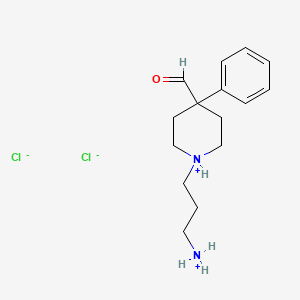
![1-[3-(2-chlorophenothiazin-10-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride](/img/structure/B13734489.png)
![cobalt(2+);cobalt(3+);1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13734501.png)

![N1-[2-(1H-indol-3-yl)ethyl]-N3-pyridin-4-ylbenzene-1,3-diamine](/img/structure/B13734532.png)
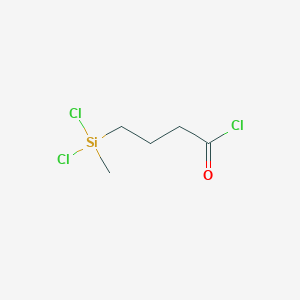
![3-Thiazolidinepropanesulfonic acid, 2-[3-cyano-3-(dodecylsulfonyl)-2-propenylidene]-, potassium salt](/img/structure/B13734540.png)
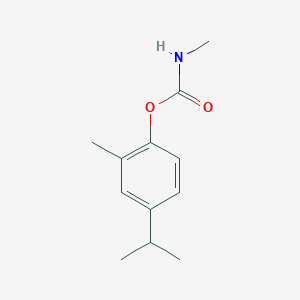

![4-[4-(2,6-dipyridin-4-ylpyridin-4-yl)-2,5-dimethoxyphenyl]-2,6-dipyridin-4-ylpyridine](/img/structure/B13734562.png)
![1,4-Dimethyl-6,8-dioxabicyclo[3.2.1]octan-7-one](/img/structure/B13734570.png)

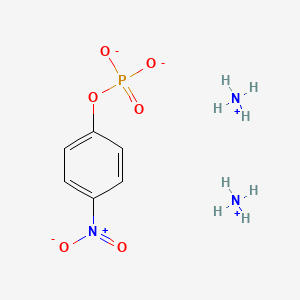
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)
